Cas no 1219980-89-8 (2-(3-Piperidinyl)ethyl cyclopentanecarboxylatehydrochloride)

2-(3-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride is a synthetic organic compound featuring a piperidine moiety linked to a cyclopentanecarboxylate ester via an ethyl spacer, with hydrochloride salt formation enhancing its stability and solubility. This structure suggests potential utility in pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules targeting neurological or cardiovascular systems. The hydrochloride salt form improves handling and storage characteristics. Its well-defined molecular architecture allows for precise modifications, making it valuable in medicinal chemistry for structure-activity relationship studies. The compound’s purity and consistent synthesis pathway support reproducible results in experimental applications.
2-(3-Piperidinyl)ethyl cyclopentanecarboxylatehydrochloride structure
1219980-89-8 structure
Product Name:2-(3-Piperidinyl)ethyl cyclopentanecarboxylatehydrochloride
CAS No:1219980-89-8
MF:C13H24ClNO2
MW:261.78816318512
CID:1071095
PubChem ID:56829588
Update Time:2025-05-20

2-(3-Piperidinyl)ethyl cyclopentanecarboxylatehydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride
    • 2-piperidin-3-ylethyl cyclopentanecarboxylate;hydrochloride
    • AKOS015844583
    • 2-(piperidin-3-yl)ethylcyclopentanecarboxylatehydrochloride
    • 1219980-89-8
    • 2-(piperidin-3-yl)ethyl cyclopentanecarboxylate hydrochloride
    • 2-(3-Piperidinyl)ethyl cyclopentanecarboxylatehydrochloride
    • MDL: MFCD13559834
    • Inchi: 1S/C13H23NO2.ClH/c15-13(12-5-1-2-6-12)16-9-7-11-4-3-8-14-10-11;/h11-12,14H,1-10H2;1H
    • InChI Key: FYRTVPBYONCFNA-UHFFFAOYSA-N
    • SMILES: Cl.O(C(C1CCCC1)=O)CCC1CNCCC1

Computed Properties

  • Exact Mass: 261.1495567g/mol
  • Monoisotopic Mass: 261.1495567g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 224
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3Ų

2-(3-Piperidinyl)ethyl cyclopentanecarboxylatehydrochloride Security Information

2-(3-Piperidinyl)ethyl cyclopentanecarboxylatehydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P034200-125mg
2-(3-Piperidinyl)ethyl cyclopentanecarboxylatehydrochloride
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$ 230.00 2022-06-03
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Chemenu
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Additional information on 2-(3-Piperidinyl)ethyl cyclopentanecarboxylatehydrochloride

Comprehensive Overview of 2-(3-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride (CAS No. 1219980-89-8)

2-(3-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride (CAS No. 1219980-89-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique molecular structure combining a piperidine ring and a cyclopentanecarboxylate moiety, is often explored for its potential applications in drug development and therapeutic interventions. Researchers are particularly interested in its physicochemical properties, which include solubility, stability, and bioavailability, making it a subject of ongoing studies in medicinal chemistry.

The synthesis of 2-(3-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride involves multi-step organic reactions, often starting with the esterification of cyclopentanecarboxylic acid followed by coupling with a piperidine derivative. The hydrochloride salt form enhances its solubility in aqueous solutions, a critical factor for in vitro and in vivo studies. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, addressing challenges related to stereochemistry and byproduct formation. These innovations align with the growing demand for high-purity intermediates in the pharmaceutical industry.

One of the trending topics in the context of CAS No. 1219980-89-8 is its potential role in targeting neurological pathways. The piperidine moiety is a common pharmacophore in central nervous system (CNS) drugs, leading to speculation about its applicability in neuropharmacology. Researchers are investigating its interactions with neurotransmitter receptors, particularly those involved in cognitive and mood regulation. This aligns with the increasing public interest in mental health and neurodegenerative diseases, as evidenced by frequent searches for terms like "neuroprotective compounds" and "CNS drug development."

Another area of interest is the compound's metabolic stability, a key consideration in drug design. Studies have shown that the cyclopentanecarboxylate group may influence the compound's resistance to enzymatic degradation, potentially prolonging its half-life in biological systems. This property is crucial for developing long-acting formulations, a hot topic in pharmaceutical innovation. Discussions around "drug half-life extension" and "metabolically stable compounds" frequently appear in scientific forums and search engine queries, reflecting the industry's focus on optimizing pharmacokinetics.

From a regulatory perspective, 2-(3-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride is classified as a research chemical, meaning it is primarily used in laboratory settings for experimental purposes. Its safety profile and toxicological data are still under investigation, with researchers adhering to strict guidelines to ensure responsible handling. This cautious approach resonates with the broader scientific community's emphasis on ethical research practices and transparency, topics that frequently trend in academic and public discourse.

The compound's nomenclature, particularly the inclusion of "piperidinyl" and "cyclopentanecarboxylate," often leads to queries about its structural analogs and functional group contributions. Chemists and students alike search for "piperidine derivatives in drug design" and "cyclopentane-based bioactive molecules," highlighting the educational value of such compounds. Detailed spectral data, including NMR and mass spectrometry results, are often requested by researchers aiming to verify the compound's identity and purity, underscoring the importance of analytical validation in modern chemistry.

In conclusion, 2-(3-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride (CAS No. 1219980-89-8) represents a fascinating intersection of organic chemistry and pharmaceutical science. Its structural features and potential applications continue to inspire research across multiple disciplines, from synthetic methodology development to biological activity screening. As the scientific community delves deeper into its properties, this compound may well emerge as a key player in the next generation of therapeutic agents, addressing some of the most pressing health challenges of our time.

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